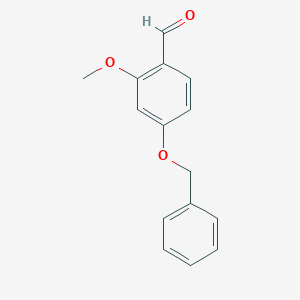

4-苄氧基-2-甲氧基苯甲醛

描述

4-Benzyloxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3 . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

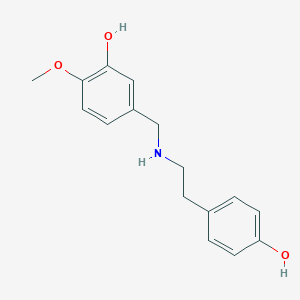

The synthesis of 4-Benzyloxy-2-methoxybenzaldehyde involves several steps. One method involves the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst) .Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-2-methoxybenzaldehyde consists of a benzene ring attached to an oxygen atom, which is further connected to a benzyl group . The molecular weight of this compound is 242.27 .Chemical Reactions Analysis

4-Benzyloxy-2-methoxybenzaldehyde participates in various chemical reactions. For instance, it reacts with benzohydrazide to yield (E)-N?-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Physical And Chemical Properties Analysis

4-Benzyloxy-2-methoxybenzaldehyde is a solid substance . It has a molecular weight of 242.27 . The compound is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .科学研究应用

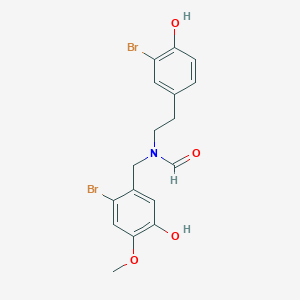

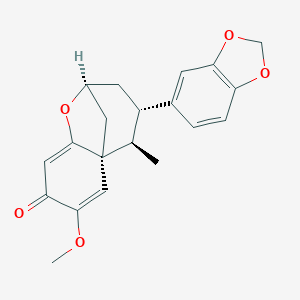

Synthesis of Neurotrophic Compounds

4-Benzyloxy-2-methoxybenzaldehyde: has been utilized in the synthesis of neurotrophic compounds like (-)-talaumidin . These compounds are significant for their potential to promote the survival and growth of neurons, which can be beneficial in treating neurodegenerative diseases.

Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its benzyloxy and methoxy groups make it a versatile precursor for constructing complex chemical structures required in pharmaceuticals and agrochemicals .

Material Science Research

In material science, 4-Benzyloxy-2-methoxybenzaldehyde can be used to modify the properties of polymers and create new materials with specific characteristics like enhanced durability or conductivity .

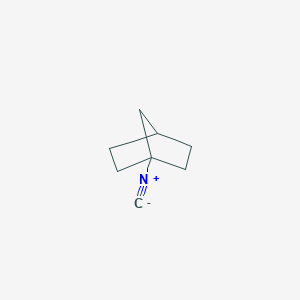

Development of Enantioselective Catalysts

Researchers have used 4-Benzyloxy-2-methoxybenzaldehyde in the development of enantioselective catalysts. These catalysts are crucial for producing optically active compounds, which are important in the creation of certain medications .

Analytical Chemistry Applications

Due to its unique chemical structure, this compound can be employed as a standard or reagent in analytical chemistry to calibrate instruments or as a reference compound in chromatography .

Synthesis of Antioxidants

The compound’s structure is conducive to the synthesis of antioxidants. Antioxidants are vital in various fields, including food preservation, cosmetics, and pharmaceuticals, to prevent oxidation and prolong shelf life .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

属性

IUPAC Name |

2-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLNIOUBXRIFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401643 | |

| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2-methoxybenzaldehyde | |

CAS RN |

58026-14-5 | |

| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient synthetic route for producing 4-benzyloxy-2-methoxybenzaldehyde according to the research?

A1: The research article describes a two-step synthesis of 4-benzyloxy-2-methoxybenzaldehyde starting from 3-methoxyphenol. [] The first step involves an O-alkylation reaction, and the second step utilizes a Vilsmeier-Hack (V-H) reaction. This synthetic route achieved a total yield of 82.26% for the target compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)